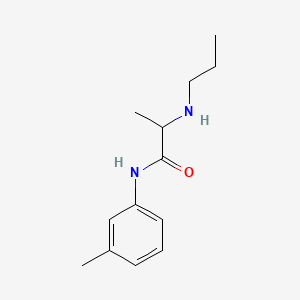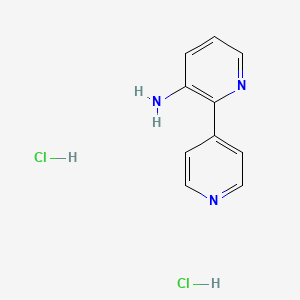![molecular formula C13H20ClNO2 B1404896 [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride CAS No. 1351648-62-8](/img/structure/B1404896.png)
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride
描述
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride: is a chemical compound with the molecular formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a solid compound known for its unique structural properties, which make it valuable in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride involves the formation of the azetidine ring, which is a four-membered heterocycle. The reactivity of azetidines is driven by considerable ring strain, making them more stable than related aziridines . The synthetic route typically involves the reaction of appropriate precursors under controlled conditions to form the azetidine ring, followed by functionalization to introduce the phenylethyl and dimethanol groups .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and consistency in the final product .
化学反应分析
Types of Reactions
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalytic processes.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in material synthesis and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, influencing biological pathways and interactions . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Azetidines: Other azetidine derivatives share similar structural features and reactivity due to the four-membered ring.
Aziridines: Although less stable, aziridines are related compounds with a three-membered ring.
Uniqueness
[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride is unique due to its specific functional groups and the stability of the azetidine ring. This stability, combined with its reactivity, makes it valuable in various scientific and industrial applications .
属性
IUPAC Name |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARURDGVRMEZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)






